Tiotropiumbromidehydrate

COPD muscarinic antagonist receptor kinetics

Procure the crystalline monohydrate form of tiotropium bromide—the only LAMA with a safety database exceeding 17,000 patient-years and a verified 27-hour M3 receptor residence half-life. Its slow kinetic dissociation profile makes it the indispensable positive control for washout-based receptor-occupancy assays. For ANDA development referencing Spiriva® HandiHaler®, this pharmacopeial hydrate, identifiable by its DSC endotherm at 230°C ± 5°C, is critical; substitution with the anhydrous polymorph alters particle cohesion and fine-particle fraction, risking in-vitro BE failure.

Molecular Formula C19H24BrNO5S2
Molecular Weight 490.4 g/mol
Cat. No. B7819258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiotropiumbromidehydrate
Molecular FormulaC19H24BrNO5S2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
InChIInChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1
InChIKeyMQLXPRBEAHBZTK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiotropium Bromide Hydrate — Core Characterization for Procurement and Comparative Profiling


Tiotropium bromide hydrate (CAS 139404‑48‑1), the monohydrate form of the long‑acting muscarinic antagonist (LAMA) tiotropium bromide, is a first‑in‑class once‑daily inhaled bronchodilator indicated for maintenance therapy of chronic obstructive pulmonary disease (COPD) [REFS‑1]. It binds with high affinity to human muscarinic M1, M2, and M3 receptors yet exhibits slow dissociation from M1/M3 subtypes and rapid dissociation from M2 receptors, yielding a kinetic‑selectivity profile that sustains 24‑hour bronchoprotection [REFS‑2]. Its molecular formula (C₁₉H₂₂NO₄S₂·Br·H₂O, MW 490.43) distinguishes it from anhydrous tiotropium bromide and other quaternary ammonium anticholinergics such as ipratropium, aclidinium, glycopyrronium, and umeclidinium, making the hydrate form the pharmacopeial standard for both reference‑listed drug formulations and research‑grade material [REFS‑3].

Why Tiotropium Bromide Hydrate Cannot Be Interchanged with Other LAMAs or the Anhydrous Form — Rationale for Specific Sourcing


Despite sharing a common muscarinic antagonist mechanism, clinically available LAMAs — tiotropium, aclidinium, glycopyrronium, and umeclidinium — differ substantially in their receptor‑dissociation kinetics, which directly govern the duration of bronchoprotection and dosing frequency [REFS‑1]. Replacement of tiotropium bromide hydrate with the anhydrous polymorph alters crystallinity, hygroscopicity, and aerosolization properties, thereby affecting delivered‑dose uniformity in dry‑powder inhaler (DPI) formulations [REFS‑2]. These kinetic and solid‑state differences mean that in‑class substitution without reformulation and clinical bridging studies introduces risk of altered lung‑function outcomes, exacerbation rates, and off‑target cardiac effects, precluding simple interchangeability in both clinical and industrial contexts [REFS‑3].

Quantitative Comparative Evidence for Tiotropium Bromide Hydrate — Head‑to‑Head and Cross‑Study Differentiation from Closest Analogs


M3‑Receptor Dissociation Half‑Life — Tiotropium vs. Aclidinium vs. Glycopyrronium (Direct Head‑to‑Head)

In a comprehensive preclinical study using recombinant human M3 (hM3) receptors expressed in Chinese hamster ovary cells, tiotropium bromide exhibited an hM3 dissociation half‑life (t½) of 27 hours, substantially exceeding the values for aclidinium bromide (10.7 h) and glycopyrrolate (glycopyrronium) (6.1 h) [REFS‑1]. This slow off‑rate directly translated into sustained bronchoprotection in anesthetized dogs: at 24 h post‑administration of equieffective doses, tiotropium maintained 35% bronchoprotection versus 21% for aclidinium and 0% for glycopyrrolate [REFS‑1].

COPD muscarinic antagonist receptor kinetics dissociation half-life bronchodilation

Human Lung Muscarinic Receptor Potency — 10‑Fold Advantage Over Ipratropium (Cross‑Study Comparable)

Binding studies using [³H]‑tiotropium in homogenized human lung tissue preparations demonstrated that tiotropium bromide is approximately 10‑fold more potent than ipratropium bromide at occupying pulmonary muscarinic receptors [REFS‑1]. The pA₂ (functional antagonism) at hM3 receptors was 10.4 for tiotropium versus 9.6–9.7 for aclidinium and glycopyrrolate, confirming higher molar potency in the target tissue [REFS‑2].

COPD muscarinic antagonist potency radioligand binding human lung tissue

Clinically Demonstrated 24‑Hour Trough FEV₁ Improvement — Tiotropium vs. Glycopyrronium (GLOW2 Non‑Inferiority Trial, Direct Comparison)

In the pivotal 52‑week GLOW2 trial (N=1,066), once‑daily tiotropium 18 µg delivered via HandiHaler® achieved a trough FEV₁ at week 12 that was clinically and statistically comparable to that of NVA237 (glycopyrronium) 50 µg, with a least‑squares mean trough FEV₁ of 1.41 L for both treatment groups (95% CI for the difference: −0.032, +0.031 L) [REFS‑1]. Tiotropium maintained this bronchodilation throughout the 24‑h dosing interval with a terminal elimination half‑life of 27–45 h in COPD patients, confirming true once‑daily pharmacokinetic coverage [REFS‑2].

COPD FEV₁ trough bronchodilation non-inferiority glycopyrronium

Crystal‑Form Identity and Thermal Signature — Monohydrate vs. Anhydrous Tiotropium Bromide (Class‑Level Inference with Direct Structural Evidence)

The monohydrate crystal form of tiotropium bromide is characterized by a distinct endothermic peak at 230 °C ± 5 °C in differential scanning calorimetry (DSC) at a heating rate of 10 K/min, as specified in the originator composition‑of‑matter patent (US 6,908,928) [REFS‑1]. This thermal signature, together with its unique X‑ray powder diffraction (XRPD) pattern, distinguishes the monohydrate from the anhydrous form, which exhibits different hygroscopicity and particle‑cohesion behavior that can alter aerosol fine‑particle fraction and delivered‑dose uniformity in lactose‑blend DPIs [REFS‑2].

polymorphism solid-state characterization DSC XRPD monohydrate

Slowest Onset of Action Among LAMAs — Clinical Pharmacodynamic Differentiation from Aclidinium and Glycopyrronium (Direct Head‑to‑Head)

In a direct‑comparison pharmacodynamic study in moderate‑to‑severe COPD patients (N=16), the time to achieve a 15% increase in FEV₁ was significantly longer for tiotropium 18 µg (42.5 ± 19.4 min) than for aclidinium 400 µg (15.6 ± 7.5 min) or glycopyrronium 50 µg (17.9 ± 10.4 min), with no significant difference between aclidinium and glycopyrronium (P>0.05) [REFS‑1]. In isolated human bronchi, tiotropium 1 µM required 8.4 ± 1.1 min for half‑maximal relaxation versus 6.4 ± 0.5 min for aclidinium and 3.4 ± 0.4 min for glycopyrronium (P<0.05) [REFS‑1].

COPD onset of action pharmacodynamics FEV₁ aclidinium glycopyrronium

Exacerbation Benefit and Dosing‑Interval Superiority — Tiotropium as the Long‑Established LAMA Benchmark (Supporting Evidence)

In the 4‑year UPLIFT trial (N=5,993), tiotropium 18 µg once‑daily demonstrated a significant reduction in the risk of COPD exacerbations (hazard ratio 0.86; 95% CI 0.81–0.91) and a delay in time‑to‑first‑exacerbation compared to placebo, while the TIOSPIR trial (N=17,135) confirmed comparable exacerbation outcomes between tiotropium 5 µg (Respimat®) and tiotropium 18 µg (HandiHaler®) [REFS‑1]. Network meta‑analyses have shown that aclidinium, glycopyrronium, and umeclidinium produce similar exacerbation reductions to tiotropium, but none have demonstrated superiority over tiotropium as monotherapy on this endpoint [REFS‑2]. This establishes tiotropium bromide hydrate as the evidence‑based benchmark for LAMA‑class exacerbation efficacy against which all newer agents are judged.

COPD exacerbation tiotropium long-term UPLIFT

Priority Application Scenarios for Tiotropium Bromide Hydrate — Research and Industrial Contexts Where Differentiation Drives Procurement Value


Receptor‑Kinetic Pharmacology Studies Requiring a “Gold‑Standard” Slow‑Dissociating LAMA Comparator

When investigating structure–kinetic relationships of novel muscarinic antagonists or conducting residence‑time‑based screening campaigns, tiotropium bromide hydrate provides the slowest reliably measured hM3 dissociation half‑life (27 h) among approved LAMAs [REFS‑1]. Its well‑characterized M3/M2 kinetic selectivity profile makes it the essential positive control for establishing assay windows in washout‑based receptor‑occupancy experiments, where faster‑dissociating agents such as glycopyrronium (t½ = 6.1 h) would underestimate the achievable duration of target engagement [REFS‑1].

Development and Quality Control of Generic Dry‑Powder Inhaler (DPI) Formulations

For ANDA or hybrid‑application development referencing Spiriva® HandiHaler®, procurement of the crystalline monohydrate form — verified by DSC endotherm at 230 °C ± 5 °C and matching XRPD pattern — is essential to ensure aerodynamic particle‑size distribution and delivered‑dose uniformity comparable to the reference listed drug [REFS‑2]. Substitution with the anhydrous polymorph alters particle cohesion and lactose‑carrier adhesion, which can shift the fine‑particle fraction and cause a failed in‑vitro bioequivalence study [REFS‑2]. The monohydrate also serves as the reference standard for polymorph quantification by synchrotron XRPD in low‑dose (0.4% w/w) lactose blends [REFS‑3].

Long‑Term COPD Clinical Trials or Real‑World Evidence Studies Requiring the Most Extensively Validated LAMA Monotherapy Comparator

With over 17,000 patient‑years of exposure in the TIOSPIR trial alone, tiotropium bromide hydrate is the only LAMA with a safety database large enough to rule out rare cardiovascular events with adequate statistical power [REFS‑4]. When designing superiority or non‑inferiority trials against new LAMA/LABA combinations, tiotropium provides the highest‑powered exacerbation reference arm available, minimizing the risk of an underpowered comparator leading to a failed study [REFS‑5]. Its 24‑hour trough FEV₁ non‑inferiority has been demonstrated against both glycopyrronium (GLOW2) and aclidinium (network meta‑analysis), confirming it as the most universally applicable benchmark across regulatory jurisdictions [REFS‑5].

In‑Vitro Tissue‑Bath Pharmacology Modeling Sustained Bronchodilation

In isolated human bronchial strip assays, tiotropium at 1 µM requires 8.4 min for half‑maximal relaxation — longer than aclidinium (6.4 min) or glycopyrronium (3.4 min) — but, critically, its effect is resistant to washout for >8 h versus only 42 min for ipratropium [REFS‑6]. This makes tiotropium the preferred agent for protocols that require sustained smooth‑muscle relaxation over an extended observation period without repeated dosing, such as studies of cholinergic neuroeffector transmission or mucus‑gland secretion dynamics [REFS‑6].

Quote Request

Request a Quote for Tiotropiumbromidehydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.